(Chlorodifluoromethyl)benzene
Overview
Description
(Chlorodifluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It belongs to the family of aromatic hydrocarbons .
Synthesis Analysis
The synthesis of benzene derivatives, such as (Chlorodifluoromethyl)benzene, often involves electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of (Chlorodifluoromethyl)benzene consists of a benzene ring with a chlorodifluoromethyl group attached to it. The molecular weight is 162.564 Da .
Chemical Reactions Analysis
(Chlorodifluoromethyl)benzene can undergo various chemical reactions. For instance, it can participate in difluoromethylation processes based on X–CF2H bond formation . It can also undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
(Chlorodifluoromethyl)benzene is a liquid at room temperature. It has a density of 1.233 g/mL at 25 °C and a refractive index of 1.4648 .
Scientific Research Applications
Anaerobic Benzene Biodegradation
- Bioremediation of Benzene Contamination: Dechloromonas strains, RCB and JJ, can mineralize benzene anaerobically, using nitrate as an electron acceptor. This discovery offers potential for treating environments contaminated with benzene, highlighting a novel approach for bioremediation (Coates et al., 2001).
Chemical Synthesis
- Efficient Synthesis of (Chlorodifluoromethyl)benzene: A method for the selective and high-yield partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene has been developed. This process involves warming a slurry of the former in anhydrous HF, presenting advancements in synthetic techniques (Dolbier, Duan & Rong, 2007).
Chemical Reactions
- Nucleophilic Reactions with (Chlorodifluoromethyl)benzene: Studies on the condensation reactions of (chlorodifluoromethyl)benzene with phenoxide and thiophenoxide ions have been conducted. These reactions, performed under specific conditions, provide insights into the reactivity and applications of this compound in organic synthesis (Guidotti et al., 2005).
Environmental and Health Impact of Benzene
- Metabolism and Toxicity of Benzene: Benzene, a precursor or related compound to (chlorodifluoromethyl)benzene, has been extensively studied for its toxic effects, particularly its role as a carcinogen and environmental pollutant. Understanding the metabolism and toxicity of benzene contributes to assessing the risks associated with related compounds (Kalf, 1987).
Novel Synthesis Methods
- Synthesis of Octafluoro[2.2]paracyclophane: A novel, non-high-dilution method for synthesizing octafluoro[2.2]paracyclophane using p-bis(chlorodifluoromethyl)benzene has been developed. This method represents a significant advancement in the field of organic chemistry and offers potential commercial applications (Dolbier, Duan & Roche, 2000).
Fluorescence and Imaging
- Development of Green Fluorophores: Research on benzene derivatives has led to the development of novel green fluorophores with applications in imaging and spectroscopy. This includes the development of compounds with unique properties like solid-state emissive, water-soluble, and pH-independent fluorescence (Beppu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[chloro(difluoro)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUKAMDJCKXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188452 | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chlorodifluoromethyl)benzene | |
CAS RN |
349-50-8 | |
Record name | (Chlorodifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.